molecular formula C15H19N3O5 B1609686 Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate CAS No. 264623-82-7

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

Cat. No. B1609686
Key on ui cas rn: 264623-82-7
M. Wt: 321.33 g/mol
InChI Key: LRQAXLQLWDXRBZ-UHFFFAOYSA-N
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Patent
US06770647B2

Procedure details

To a solution of 1b (1.1 g, 2.36 mmol) in 40 mL THF was added NaH (170 mg, 4.25 mmol, 60% oil dispersion) under N2 and the solution was stirred for 30 min. The reaction was carefully quenched with water and extracted from sat NaHCO33× with EtOAc. The organic layers were dried with MgSO4, filtered, concentrated, and chromatographed on SiO2 using 75% EtOAc in hexane to give 640 mg of 1c as an HCl salt (85% yield). MS found: (M+H)+=322.
Name
1b
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]([CH2:16][C:17]1[C:22]([CH2:23][Cl:24])=[N:21][CH:20]=[CH:19][N:18]=1)([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[H-].[Na+]>C1COCC1>[C:1]([N:4]1[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:16][C:17]2[C:22](=[N:21][CH:20]=[CH:19][N:18]=2)[CH2:23]1)(=[O:3])[CH3:2].[ClH:24] |f:1.2|

Inputs

Step One
Name
1b
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=NC=CN=C1CCl
Name
Quantity
170 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on SiO2 using 75% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CC2=NC=CN=C2CC1(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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